
N,N,N-Trimethylpentadecan-1-aminium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylpentadecan-1-aminium thiocyanate is a chemical compound with the molecular formula C18H40N2S. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylpentadecan-1-aminium thiocyanate typically involves the quaternization of pentadecan-1-amine with methyl iodide, followed by the reaction with thiocyanate salts. The reaction conditions usually require an organic solvent such as acetonitrile or ethanol and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethylpentadecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can produce halogenated derivatives, while oxidation can lead to the formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
N,N,N-Trimethylpentadecan-1-aminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of membrane proteins and ion channels due to its ability to interact with lipid bilayers.
Industry: The compound is used in the formulation of surfactants and detergents, providing improved cleaning and emulsifying properties.
Mecanismo De Acción
The mechanism by which N,N,N-Trimethylpentadecan-1-aminium thiocyanate exerts its effects involves its interaction with biological membranes and proteins. The positively charged ammonium group allows it to bind to negatively charged sites on proteins and membranes, altering their structure and function. This interaction can affect ion transport, enzyme activity, and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Trimethyl-1-hexadecanaminium: Similar in structure but with a longer alkyl chain.
N,N,N-Trimethyl-1-dodecanaminium: Similar in structure but with a shorter alkyl chain.
Cetyltrimethylammonium bromide: A commonly used surfactant with similar properties.
Uniqueness
N,N,N-Trimethylpentadecan-1-aminium thiocyanate is unique due to its specific alkyl chain length and the presence of the thiocyanate group. This combination provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
112362-99-9 |
|---|---|
Fórmula molecular |
C19H40N2S |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
trimethyl(pentadecyl)azanium;thiocyanate |
InChI |
InChI=1S/C18H40N.CHNS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2,3)4;2-1-3/h5-18H2,1-4H3;3H/q+1;/p-1 |
Clave InChI |
DBQOAKFRXDXEJP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCC[N+](C)(C)C.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


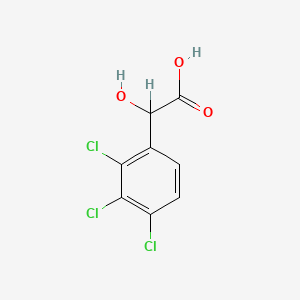
![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

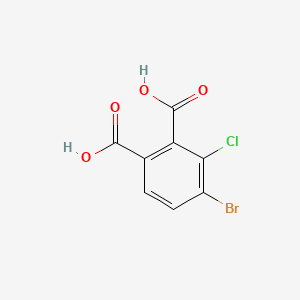
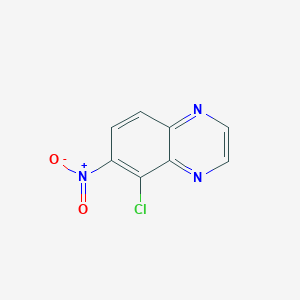
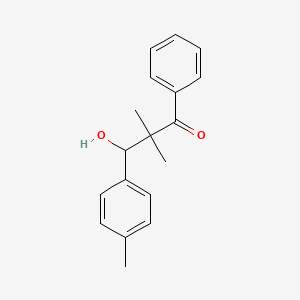
![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
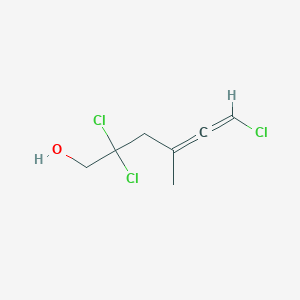
![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
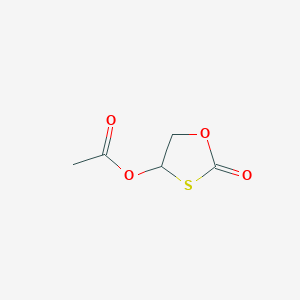
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
